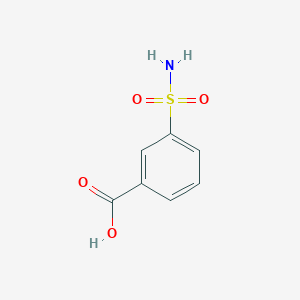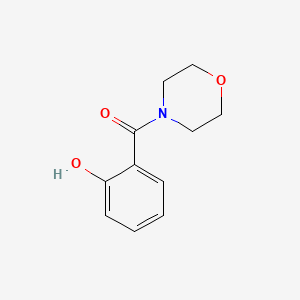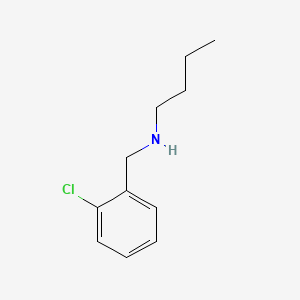
Benzenemethanamine, N-butyl-2-chloro-
Übersicht
Beschreibung
Benzenemethanamine, N-butyl-2-chloro- is a chemical compound with the molecular formula C11H16ClN . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Benzenemethanamine, N-butyl-2-chloro- consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 197.71 g/mol.Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
Field
Pharmaceutical Chemistry
Application
“N-(2-chlorobenzyl)butan-1-amine” is used in the design and synthesis of anti-tubercular agents .
Method of Application
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
N-Boc Protection of Amines
Field
Organic Chemistry
Application
“N-(2-chlorobenzyl)butan-1-amine” can be used in the N-Boc protection of amines .
Method of Application
Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
Results
The N-Boc protection was achieved under ultrasound irradiation and catalyst-free conditions .
Manufacture of Pesticides and Pharmaceuticals
Field
Industrial Chemistry
Application
“N-(2-chlorobenzyl)butan-1-amine” is used as an ingredient in the manufacture of pesticides and pharmaceuticals .
Method of Application
The specific methods of application in the manufacture of pesticides and pharmaceuticals are not detailed in the source .
Results
The outcomes of this application are the production of various pesticides and pharmaceuticals .
Synthesis of Perovskites
Field
Material Science
Application
“N-(2-chlorobenzyl)butan-1-amine” is used in the synthesis of perovskites, which are an important class of material for solar cell applications .
Method of Application
The compound is used to tune colloidal perovskite nanoplatelet structures for desired absorption/emission energy and device performance .
Results
The outcomes of this application are the production of perovskites with optimized band gap, carrier diffusion length, and power conversion efficiency for use in solar cells .
Base in Organic Reactions
Application
“N-(2-chlorobenzyl)butan-1-amine” can be used as a base in various organic reactions .
Method of Application
The specific methods of application in organic reactions are not detailed in the source .
Results
The outcomes of this application are the successful completion of various organic reactions .
Synthesis of Organic Compounds
Application
“N-(2-chlorobenzyl)butan-1-amine” is used in the synthesis of various organic compounds .
Method of Application
The compound is produced by the reaction of ammonia and alcohols over alumina .
Results
The outcomes of this application are the successful synthesis of various organic compounds .
Perovskite LEDs and Solar Cells
Application
“N-(2-chlorobenzyl)butan-1-amine” is used to tune colloidal perovskite nanoplatelet structures for desired absorption/emission energy and device performance for perovskite LEDs and Solar cells .
Method of Application
The compound is used in the synthesis of mixed cation or anion perovskites needed for the optimization of the band gap, carrier diffusion length and power conversion efficiency of perovskites based solar cells .
Results
The outcomes of this application are the production of perovskite LEDs and Solar cells with optimized performance .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEUFOKKVOOXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167257 | |
| Record name | Benzenemethanamine, N-butyl-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-butyl-2-chloro- | |
CAS RN |
16183-39-4 | |
| Record name | Benzenemethanamine, N-butyl-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-butyl-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

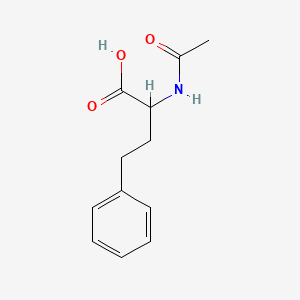
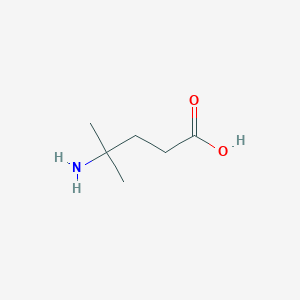
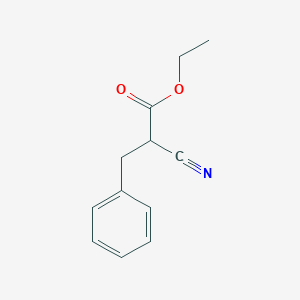
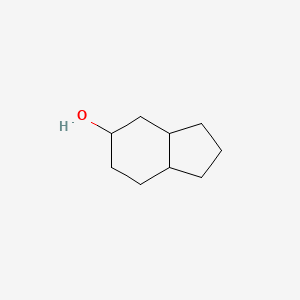
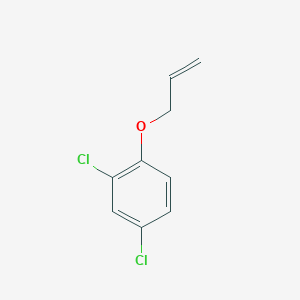
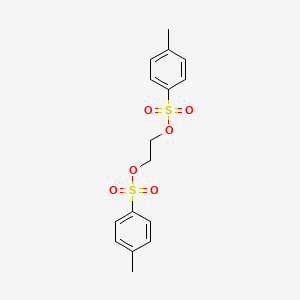
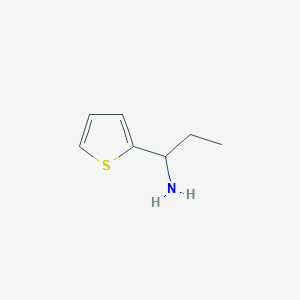
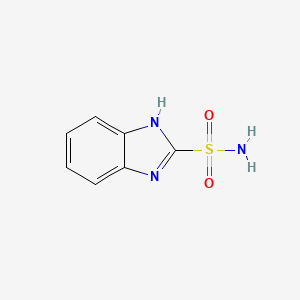
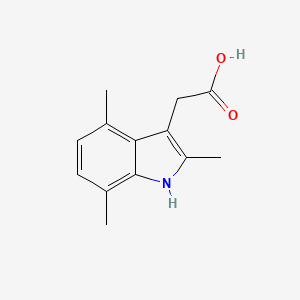
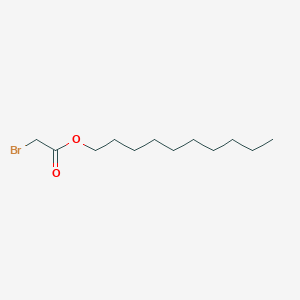
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)

